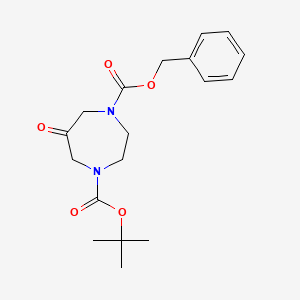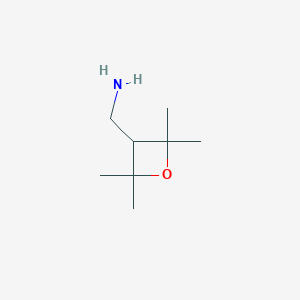![molecular formula C8H12O3 B8218350 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8218350.png)
5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxybicyclo[311]heptane-1-carboxylic acid is a bicyclic organic compound with the molecular formula C8H12O3 It is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a bicyclo[311]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the bicyclo[3.1.1]heptane core.
Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity. These functional groups enable the compound to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
5-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a different bicyclic framework, leading to variations in stability and reactivity.
Uniqueness
5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a bicyclic framework. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6(10)7-2-1-3-8(11,4-7)5-7/h11H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEIMLFOZNRPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B8218276.png)
![Ethyl3-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B8218279.png)
![6-Chlorothieno[3,2-c]pyridin-2-amine](/img/structure/B8218283.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B8218295.png)
![Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8218297.png)

![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8218310.png)

![2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride](/img/structure/B8218334.png)
![N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B8218338.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B8218340.png)


